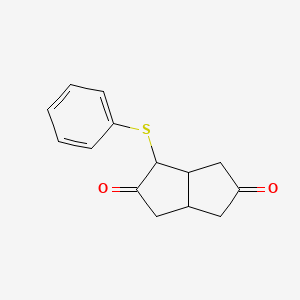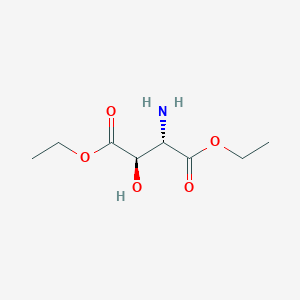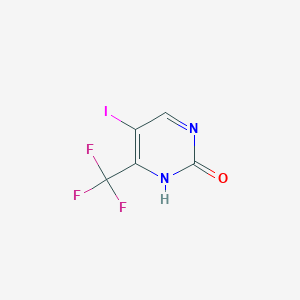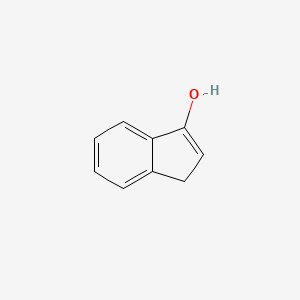
3-Hydroxyindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyindene: is an organic compound with the molecular formula C9H8O It is a derivative of indene, featuring a hydroxyl group (-OH) attached to the third carbon of the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxyindene can be synthesized through several methods. One common approach involves the Norrish type II photoelimination of 2-Methoxyindan-1-one. This reaction is carried out under specific conditions, including the presence of dilute aqueous perchloric acid, sodium hydroxide, acetic acid buffer, and ammonia buffer solutions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These may include the use of catalysts, controlled reaction environments, and purification processes to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyindene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
3-Hydroxyindene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
Materials Science: The compound is used in developing new materials with specific properties, such as polymers and resins.
Pharmaceuticals: Research explores its potential as a building block for drug development, particularly in creating compounds with biological activity.
Solar Cells: Derivatives of this compound are investigated for use in organic solar cells, where they act as electron acceptors.
Mécanisme D'action
The mechanism of action of 3-Hydroxyindene involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in different chemical environments, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Indene: The parent compound of 3-Hydroxyindene, lacking the hydroxyl group.
2-Hydroxyindene: A positional isomer with the hydroxyl group attached to the second carbon.
1-Hydroxyindene: Another isomer with the hydroxyl group on the first carbon.
Uniqueness: this compound is unique due to the specific position of the hydroxyl group, which influences its chemical reactivity and potential applications. This positional difference can lead to variations in physical properties, reactivity, and suitability for different applications compared to its isomers.
Propriétés
Numéro CAS |
53820-83-0 |
|---|---|
Formule moléculaire |
C9H8O |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
3H-inden-1-ol |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6,10H,5H2 |
Clé InChI |
BIZNWUYJZTURFM-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


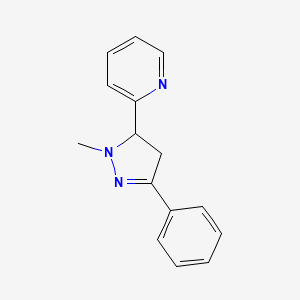
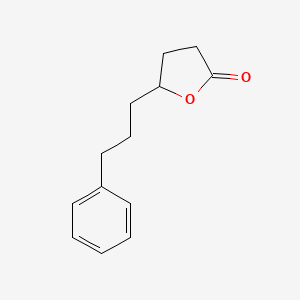
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
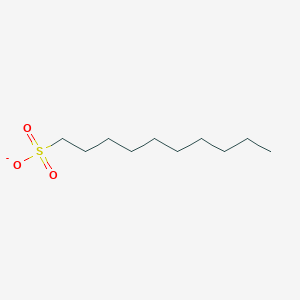
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)
![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
